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Compound of Interest

Compound Name: Catharanthine (Standard)

Cat. No.: B7765764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data for the

catharanthine standard, a key monoterpenoid indole alkaloid. The information presented herein

is essential for researchers and professionals involved in natural product chemistry,

pharmacology, and drug development, facilitating the identification, characterization, and

quantification of this important compound.

Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of catharanthine, aiding in its unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used for the analysis of alkaloids. For

catharanthine, both positive and negative ion modes provide valuable information.

Table 1: ESI-MS Data for Catharanthine

Ion Mode Precursor Ion Observed m/z

Positive [M+H]⁺ 337.19, 337.4, 337.5

Negative [M-H]⁻ 335.1768
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Data compiled from multiple sources.

Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS analysis of the protonated molecule [M+H]⁺ provides characteristic fragment ions that

are crucial for structural confirmation.

Table 2: Key MS/MS Fragmentation Data for Catharanthine ([M+H]⁺)

Precursor Ion (m/z) Fragment Ions (m/z)

337.4 144.2, 168.3

Note: The fragmentation pattern can vary depending on the collision energy and the instrument

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the chemical structure and

stereochemistry of catharanthine. The following data is for the catharanthine standard, typically

recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

¹H NMR Data
Proton NMR data provides information on the chemical environment of each hydrogen atom in

the molecule.

Table 3: ¹H NMR Chemical Shifts for Catharanthine
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Proton Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not fully

available in a

consolidated table

from the search

results. A

comprehensive list of

assignments requires

consulting specialized

chemical databases or

primary literature.

While several sources mention ¹H NMR spectra of catharanthine within extracts, a definitive,

fully assigned list of chemical shifts and coupling constants for the pure standard is not readily

available in the public domain search results. Researchers should refer to dedicated

spectroscopic databases or published literature for complete assignments.

¹³C NMR Data
Carbon NMR provides information on the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shifts for Catharanthine

Carbon Assignment Chemical Shift (ppm)

Data not fully available in a consolidated table

from the search results. A comprehensive list of

assignments requires consulting specialized

chemical databases or primary literature.

Similar to the ¹H NMR data, a complete and assigned ¹³C NMR data table for the catharanthine

standard could not be compiled from the provided search results. Access to specialized

chemical databases or primary research articles is recommended for detailed assignments.
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Experimental Protocols
The following are detailed methodologies for the acquisition of MS and NMR data for a

catharanthine standard.

Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general procedure for the analysis of a catharanthine standard using

Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

Accurately weigh approximately 1 mg of the catharanthine standard.

Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create

a 1 mg/mL stock solution.

Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1

µg/mL, 10 µg/mL).

Filter the final solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7

µm particle size).

Mobile Phase: A gradient elution is typically employed.

Solvent A: Water with 0.1% formic acid.

Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 10

minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.
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Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

Ion Source: Electrospray Ionization (ESI).

Polarity: Positive and/or negative ion mode.

Scan Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-450 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Gas: Argon for MS/MS experiments.

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich

fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a

catharanthine standard.

Sample Preparation:

Accurately weigh 5-10 mg of the catharanthine standard for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

CD₃OD) in a clean, dry vial.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if

necessary.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Experimental and Logical Workflows
The following diagrams illustrate the workflows for spectroscopic analysis and a simplified

representation of catharanthine's known biological interactions.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Catharanthine Standard.
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Caption: Simplified Diagram of Catharanthine's Biological Interaction.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b7765764?utm_src=pdf-body-img
https://www.benchchem.com/product/b7765764?utm_src=pdf-body-img
https://www.benchchem.com/product/b7765764#spectroscopic-data-nmr-ms-for-catharanthine-standard
https://www.benchchem.com/product/b7765764#spectroscopic-data-nmr-ms-for-catharanthine-standard
https://www.benchchem.com/product/b7765764#spectroscopic-data-nmr-ms-for-catharanthine-standard
https://www.benchchem.com/product/b7765764#spectroscopic-data-nmr-ms-for-catharanthine-standard
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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